Cas no 626-99-3 (Penta-2,4-dienoic acid)

Penta-2,4-dienoic acid 化学的及び物理的性質
名前と識別子
-
- Penta-2,4-dienoic acid
- (2E)-2,4-PENTADIENOIC ACID
- 2,4-Pentadienoic acid
- Trans-2,4-Pentadienoic Acid
- Penta-2,4-dienoicacid
- beta-vinyl acrylic acid
- BCP21342
- but-1,3-diene-1-carboxylic acid
- (E)-penta-2,4-dienoic acid
- butadiene-1-carboxylic acid
- (E)-1,3-Butadiene-1-carboxylic Acid; trans-1-Carboxybutadiene; trans-2,4-Pentadienoic Acid;
- CHEBI:35964
- .alpha.,.gamma.-Pentadienoic acid
- AS-0192
- 2,4-Pentadienoic acid,(2E)-
- AI3-28013
- InChI=1/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3
- (E)-2,4-Pentadienoic acid
- 21651-12-7
- MFCD00014017
- G77393
- W-200033
- bet.-Vinylacrylic acid
- 626-99-3
- 1,3-Butadiene-1-carboxylic acid
- .beta.-Vinylacrylic acid
- AKOS015919372
- NSC 16628
- (2E)-penta-2,4-dienoic acid
- C5:2n-1,3
- pentadienoic acid
- 1-Carboxybutadiene
- BP-21439
- EINECS 210-976-1
- Q27117106
- trans-2,4-Pentadienoicacid
- DB-257531
- LMFA01030099
- 2,4-Pentadienoic acid, >=97.0% (T)
- CS-0199455
- DTXSID401309803
- CHEBI:37331
-
- MDL: MFCD00014017
- インチ: InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)
- InChIKey: SDVVLIIVFBKBMG-ONEGZZNKSA-N
- SMILES: C=CC=CC(=O)O
計算された属性
- 精确分子量: 98.03680
- 同位素质量: 98.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 未確定
- XLogP3: 1.1
- Surface Charge: 0
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- Color/Form: 何もない
- 密度みつど: 1.0423 (rough estimate)
- ゆうかいてん: 69-72 °C
- Boiling Point: 123.59°C (rough estimate)
- フラッシュポイント: 121.5±9.6 °C
- Refractive Index: 1.4330 (estimate)
- Solubility: 1 M NaOH: soluble0.5g/10 mL, clear, brown
- PSA: 37.30000
- LogP: 0.81320
- Solubility: 何もない
- じょうきあつ: 0.1±0.9 mmHg at 25°C
Penta-2,4-dienoic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- FLUKA BRAND F CODES:4.4-8-9-23
- 储存条件:−20°C
Penta-2,4-dienoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P268363-50mg |
Penta-2,4-dienoic acid |
626-99-3 | 50mg |
65.00 | 2021-07-20 | ||
Fluorochem | 215180-1g |
Penta-2,4-dienoic acid |
626-99-3 | 95% | 1g |
£142.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P914442-5g |
Penta-2,4-dienoic acid |
626-99-3 | ≥97.0% (T) | 5g |
1,799.10 | 2021-05-17 | |
TRC | P268363-100mg |
Penta-2,4-dienoic Acid |
626-99-3 | 100mg |
$ 86.00 | 2023-09-06 | ||
Chemenu | CM184803-5g |
(2E)-2,4-pentadienoic acid |
626-99-3 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270125-1g |
Penta-2,4-dienoic acid |
626-99-3 | 95% +(GC)(isomers mixture) | 1g |
¥1426.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270125-250mg |
Penta-2,4-dienoic acid |
626-99-3 | 95% +(GC)(isomers mixture) | 250mg |
¥571.00 | 2024-05-06 | |
Key Organics Ltd | AS-0192-5G |
(2E)-penta-2,4-dienoic acid |
626-99-3 | >95% | 5g |
£178.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2581-5g |
penta-2,4-dienoic acid |
626-99-3 | 95% | 5g |
¥3056.0 | 2024-04-18 | |
Aaron | AR00IBQR-1g |
2,4-Pentadienoic acid |
626-99-3 | 99% | 1g |
$127.00 | 2023-12-14 |
Penta-2,4-dienoic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
7. Back matter
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Penta-2,4-dienoic acidに関する追加情報
Introduction to Penta-2,4-dienoic acid (CAS No. 626-99-3)
Penta-2,4-dienoic acid, with the chemical formula C₅H₄O₄, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 626-99-3, is a member of the dienoic acid family, characterized by its conjugated double bonds and acidic functional group. The molecular structure of Penta-2,4-dienoic acid consists of a linear chain of five carbon atoms, with double bonds at the 2 and 4 positions and carboxylic acid groups at both ends. This structural configuration imparts unique reactivity and biological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The synthesis of Penta-2,4-dienoic acid can be achieved through several pathways, including the oxidation of pentadiene derivatives or the condensation of acrylic acid. The compound’s stability under various conditions and its ability to undergo diverse chemical transformations make it a preferred building block in organic synthesis. Recent advancements in catalytic methods have further refined the production of Penta-2,4-dienoic acid, enabling higher yields and purities that are essential for pharmaceutical-grade applications.
In the realm of biological research, Penta-2,4-dienoic acid has been explored for its potential role in modulating cellular processes. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammation and oxidative stress pathways. The conjugated diene system in its structure allows for interactions with biological molecules that could lead to novel therapeutic strategies. For instance, research has suggested that derivatives of Penta-2,4-dienoic acid could serve as inhibitors of lipoxygenase enzymes, which are key players in the production of inflammatory mediators.
Moreover, the pharmacological properties of Penta-2,4-dienoic acid have been investigated in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and mitigating oxidative damage to neuronal cells. The ability of Penta-2,4-dienoic acid to cross the blood-brain barrier has also been a focus of interest, as it could potentially be developed into a treatment for conditions such as Alzheimer’s disease and Parkinson’s disease. These findings highlight the compound’s promise as a lead molecule for drug discovery programs targeting neurological disorders.
The chemical reactivity of Penta-2,4-dienoic acid makes it an attractive candidate for further functionalization. Researchers have utilized this compound to synthesize more complex molecules with tailored biological activities. For example, by introducing substituents at specific positions on the dienoic backbone, novel analogs can be generated that exhibit enhanced binding affinity or selectivity for target proteins. Such modifications are crucial for optimizing drug candidates and improving their efficacy.
Recent computational studies have also shed light on the mechanistic aspects of Penta-2,4-dienoic acid interactions with biological targets. Molecular dynamics simulations have helped elucidate how this compound binds to enzymes and receptors at an atomic level. These insights are invaluable for rational drug design, allowing chemists to predict structural modifications that could enhance binding affinity or improve pharmacokinetic properties. The integration of computational chemistry with experimental techniques has accelerated the development pipeline for Penta-2,4-dienoic acid based therapeutics.
The industrial applications of Penta-2,4-dienoic acid extend beyond pharmaceuticals into materials science. Its ability to form polymers and resins has been explored in the development of high-performance coatings and adhesives. The conjugated system in its structure contributes to its UV absorptivity, making it useful in sunscreens and protective coatings. Additionally, derivatives of Penta-2,4-dienoic acid have been investigated as components in conductive polymers due to their ability to facilitate electron transport.
In conclusion,Penta-2,4-dienoic acid (CAS No. 626-99-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure enables diverse biological interactions and synthetic transformations, positioning it as a key intermediate in drug development and material science. As research continues to uncover new aspects of its properties,Penta-2,4-dienoic acid is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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